molecular formula C19H21N5O2 B2820772 5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921879-75-6

5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2820772
CAS No.: 921879-75-6
M. Wt: 351.41
InChI Key: LLFNTHNLFWKGTN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyridinone class, characterized by a fused bicyclic core (pyrazole and pyridinone rings) with a 4-methylpiperazine-1-carbonyl group at position 7 and a phenyl substituent at position 2.

Properties

IUPAC Name

5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-21-8-10-23(11-9-21)18(25)15-12-22(2)13-16-17(15)20-24(19(16)26)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFNTHNLFWKGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting with the preparation of the pyrazolopyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines, including DLD-1 (human colon cancer) and HT-29 (another colon cancer line). The mechanism involves the activation of caspase pathways and modulation of mitochondrial membrane potential. These findings suggest its potential as a therapeutic agent in cancer treatment.

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains. Research into the antimicrobial properties of derivatives from the pyrazolo[4,3-c]pyridine framework indicates that they could serve as effective antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study conducted on the DLD-1 cell line showed that treatment with 5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one resulted in a significant decrease in cell viability compared to untreated controls. Flow cytometry analysis indicated increased levels of apoptotic cells post-treatment.

Case Study 2: Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these compounds could be developed into novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The pyrazolo-pyridinone/pyrimidinone core is shared among several analogs, but substituent variations significantly influence physicochemical and biological properties:

Compound Core Structure Key Substituents Potential Impact
Target Compound Pyrazolo[4,3-c]pyridin-3-one 5-Methyl, 7-(4-methylpiperazine-1-carbonyl), 2-phenyl Balanced lipophilicity; methylpiperazine may enhance CNS penetration .
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenyl-pyrazolo[4,3-c]pyridin-3-one Pyrazolo[4,3-c]pyridin-3-one 5-Ethyl, 7-(4-(2-fluorophenyl)piperazine-carbonyl) Increased lipophilicity (ethyl); fluorophenyl may improve receptor affinity but reduce solubility.
5-(3,5-Dimethylphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK6) Pyrazolo[1,5-a]pyrimidin-7-one 5-(3,5-Dimethylphenyl), 2-isopropyl Bulkier substituents may hinder membrane permeability; aryl groups enhance π-π interactions.
5-[2-Ethoxy-5-[(4-(methyl-d3)-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidin-7-one Deuterated methylpiperazine, ethoxy-sulfonylphenyl Deuterated methyl improves metabolic stability; sulfonyl group enhances polarity.

Piperazine Modifications

The 4-methylpiperazine-1-carbonyl group in the target compound is critical for binding and solubility. Comparisons with analogs highlight:

  • Trifluoromethylphenyl-piperazine () : Increases steric bulk and electron-withdrawing effects, possibly improving target affinity but limiting bioavailability .
  • Pyridin-2-yl-piperazine () : Incorporates a basic nitrogen, which may alter protonation states and membrane permeability .

Substituent Effects on Activity

  • 5-Methyl vs. 5-Ethyl () : Methyl minimizes steric hindrance, favoring binding pocket accommodation, whereas ethyl increases lipophilicity but may reduce solubility .
  • Aryl vs. Heteroaryl Substituents () : Fluorophenyl () and methoxyphenyl () groups modulate electron density and lipophilicity, affecting target engagement .

Biological Activity

5-Methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic compound with potential therapeutic applications. Its unique structure incorporates a pyrazolo[4,3-c]pyridine core and a piperazine moiety, which are known to influence biological activity significantly. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound's chemical formula is C19H24N4OC_{19}H_{24}N_{4}O with a molecular weight of 320.43 g/mol. It features a pyrazolo[4,3-c]pyridine ring system substituted at various positions that enhance its biological profile.

PropertyValue
Molecular FormulaC19H24N4O
Molecular Weight320.43 g/mol
CAS Number921550-53-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, it may inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival .
  • Receptor Modulation : It may also interact with certain receptors, modulating their activity and contributing to its pharmacological effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity through the following mechanisms:

  • Cell Cycle Arrest : In vitro studies have demonstrated that these compounds can induce cell cycle arrest in cancer cell lines.
  • Apoptosis Induction : They promote programmed cell death in malignant cells by activating caspase pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatments.

Case Studies and Research Findings

Several studies have explored the efficacy of pyrazolo[4,3-c]pyridine derivatives:

  • Study on PI3K Inhibition : A study highlighted that derivatives of pyrazolo[4,3-c]pyridine showed IC50 values ranging from 18 nM to over 1 μM against PI3K isoforms. This suggests that modifications at the 7-position can enhance selectivity and potency against specific targets .
  • Anticancer Activity : Another research article reported that certain derivatives induced apoptosis in human cancer cell lines through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

Methodological Answer: The synthesis typically involves:

  • Core Formation : Cyclization of precursors (e.g., 2-phenylhydrazine with ethyl acetoacetate under acidic conditions) to generate the pyrazolo[4,3-c]pyridine core .
  • Piperazine Coupling : Introduction of the 4-methylpiperazine moiety via carbonyl coupling reactions, often requiring anhydrous conditions and catalysts like HOBt/DCC for amide bond formation .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the compound, with yields typically ranging from 40–65% .

Key Challenges :

  • Sensitivity of the piperazine group to oxidation, necessitating inert atmospheres (e.g., nitrogen) .
  • Competing side reactions during cyclization, mitigated by temperature control (e.g., reflux in ethanol at 80°C) .

Example Synthesis Protocol :

StepReagents/ConditionsPurposeYield
Core cyclization2-phenylhydrazine, ethyl acetoacetate, HCl (0–5°C)Pyrazolo-pyridine formation50%
Piperazine coupling4-methylpiperazine, DMF, HOBt/DCC (room temperature, 12h)Carbonyl attachment65%
Final purificationReverse-phase HPLC (acetonitrile/water gradient)Isolation of pure product40%

Q. How is the compound characterized structurally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl groups at δ 2.35 ppm, piperazine protons at δ 3.2–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 381.18) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the planar pyrazolo-pyridine core and piperazine orientation .

Common Pitfalls :

  • Overlapping signals in NMR due to aromatic protons; resolved using 2D techniques (e.g., COSY, HSQC) .
  • Hygroscopicity of the compound requiring dry sample handling during crystallography .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance piperazine reactivity, while ethanol minimizes side products during cyclization .
  • In-line Analytics : Use of FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Case Study : Replacing DCC with EDC/HCl increased amide bond yield from 60% to 78% in analogous piperazine-carbonyl couplings .

Q. How to resolve contradictions in spectral data interpretation?

Methodological Answer:

  • Cross-Validation : Combine NMR with IR (e.g., carbonyl stretch at ~1680 cm1^{-1}) and elemental analysis to confirm functional groups .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts, aiding assignments for ambiguous peaks .

Example : Aromatic proton assignments in the pyrazolo-pyridine core were ambiguous in 1^1H NMR but resolved via NOESY correlations showing spatial proximity to the phenyl group .

Q. What methodologies are used to evaluate its biological activity?

Methodological Answer:

  • In Vitro Assays :
  • Cytotoxicity : MTT assay using HeLa or DU145 cell lines (IC50_{50} typically 2–10 µM for pyrazolo-pyridine analogs) .

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or phosphodiesterase inhibition) with Z’-factor >0.5 for robustness .

    • ADME Profiling : Microsomal stability tests (e.g., human liver microsomes) to assess metabolic liability of the piperazine group .

    Biological Activity Data (Analog Compounds) :

    Assay TypeTargetResultReference
    AnticancerHeLa cellsIC50_{50} = 3.2 µM
    AntimicrobialS. aureusMIC = 8 µg/mL
    Anti-inflammatoryTNF-α inhibition62% reduction at 10 µM

Additional Considerations

  • Stability Studies : The compound degrades under UV light (t1/2_{1/2} <24h), requiring storage in amber vials at -20°C .
  • Structure-Activity Relationship (SAR) : Modifying the 4-methylpiperazine group to bulkier substituents (e.g., 4-acetylpiperazine) reduces cytotoxicity but improves solubility .

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